molecular formula C62H94N3O14P B3026273 9Z-octadecenoicacid,1,1'-[(1R)-1-[8-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphaoct-1-yl]-1,2-ethanediyl]ester,diammoniumsalt CAS No. 384832-91-1

9Z-octadecenoicacid,1,1'-[(1R)-1-[8-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphaoct-1-yl]-1,2-ethanediyl]ester,diammoniumsalt

Cat. No.: B3026273
CAS No.: 384832-91-1
M. Wt: 1136.4 g/mol
InChI Key: SYTVVMALVQLZIE-NFESXEJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dioleoyl-sn-glycero-3-N-carboxyfluoroscein-PE (DOPE-CF) is a synthetic phosphoethanolamine that contains a fluorescent 6-carboxyfluoroscein moiety. It has been used in the study of liposome membrane dynamics using spectrophotometry and FRET. DOPE-CF has also been used in the synthesis of IL-10-targeted PEGylated liposomes and silica microsphere supported lipid bilayers (µSLBs) for detection in fluorescence microscopy and flow cytometry, respectively.

Mechanism of Action

Target of Action

DOPE-CF, also known as 9Z-octadecenoicacid,1,1’-[(1R)-1-[8-(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5-yl)-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphaoct-1-yl]-1,2-ethanediyl]ester,diammoniumsalt, primarily targets cellular membranes . It is a pH-sensitive fluorescent membrane labelled probe that can be attached to phospholipid ethanolamine lipids .

Mode of Action

DOPE-CF interacts with its target, the cellular membrane, by integrating into the phospholipid ethanolamine lipids . The fluorescein moiety in DOPE-CF is a weak acid and a conjugated base that is highly fluorescent . This allows DOPE-CF to act as a pH-sensitive probe, changing its fluorescence properties based on the local pH environment .

Biochemical Pathways

It is known that dope-cf is used as a probe to study membrane dynamics and properties . Its fluorescence properties allow researchers to monitor changes in the local pH environment of the membrane .

Pharmacokinetics

As a membrane probe, it is likely that its distribution and elimination are largely dependent on the turnover and dynamics of the cellular membranes it integrates into .

Result of Action

The primary result of DOPE-CF’s action is the generation of a fluorescent signal that varies with pH . This allows researchers to monitor pH changes in the local environment of the cellular membrane . In a study, DOPE-CF lipids moved faster than in supported lipid bilayers, with a diffusion coefficient D = (4.1 ± 0.4) μm^2/s .

Action Environment

The action, efficacy, and stability of DOPE-CF are influenced by the local pH environment . As a pH-sensitive probe, its fluorescence properties change based on the local pH, allowing it to effectively monitor pH changes in the cellular membrane environment .

Biological Activity

9Z-octadecenoic acid, commonly known as oleic acid, is a monounsaturated fatty acid with various biological activities. The compound in focus, 9Z-octadecenoicacid,1,1'-[(1R)-1-[8-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphaoct-1-yl]-1,2-ethanediyl]ester,diammoniumsalt , is a complex derivative that exhibits unique biological properties. This article explores its biological activity based on diverse research findings.

The compound has a complex structure that includes multiple functional groups contributing to its biological activity. Its molecular formula is C34H51N2O8PC_{34}H_{51}N_2O_8P with a molecular weight of approximately 634.76 g/mol. The presence of hydroxyl and phospho groups enhances its interaction with biological systems.

1. Thermogenic Effects

Research indicates that derivatives of 9Z-octadecenoic acid can stimulate brown adipose tissue (BAT) activity. Specifically, 12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME) has been shown to activate BAT in response to cold exposure, promoting lipid uptake and enhancing cold tolerance . This thermogenic property suggests potential applications in managing metabolic disorders.

2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various studies. For instance, 9Z-octadecenoic acid and its derivatives have been reported to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . This inhibition could be beneficial in treating conditions associated with chronic inflammation.

3. Cytotoxicity and Cell Viability

Studies have shown that while oleic acid itself is non-toxic to certain organisms, derivatives with additional hydroxyl groups can exhibit cytotoxic properties. For example, hydroxy-octadecenoic acids have been found to be significantly more toxic than oleic acid, affecting cell viability and mitochondrial function . This underscores the importance of structural modifications in determining biological activity.

Case Study 1: Impact on Brown Adipose Tissue

In a study assessing the effects of 12,13-diHOME on BAT activation, researchers found that administration led to increased fatty acid uptake and improved metabolic profiles in mice exposed to cold . The findings suggest that this compound could be leveraged for therapeutic strategies aimed at obesity and metabolic syndrome.

Case Study 2: Anti-inflammatory Mechanisms

A study investigating the anti-inflammatory properties of various fatty acids revealed that 9Z-octadecenoic acid derivatives significantly reduced inflammation markers in vitro. Specifically, they inhibited the production of pro-inflammatory cytokines in macrophages . This indicates potential for developing anti-inflammatory drugs based on these compounds.

Data Tables

PropertyValue
Molecular FormulaC34H51N2O8P
Molecular Weight634.76 g/mol
CAS NumberNot available
Thermogenic ActivityStimulates BAT
Anti-inflammatory ActivityCOX inhibition
CytotoxicityVaries with structure

Properties

IUPAC Name

azane;[(2R)-3-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H88NO14P.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-58(66)72-46-51(75-59(67)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-74-78(70,71)73-42-41-63-60(68)48-35-38-53-52(43-48)61(69)77-62(53)54-39-36-49(64)44-56(54)76-57-45-50(65)37-40-55(57)62;;/h17-20,35-40,43-45,51,64-65H,3-16,21-34,41-42,46-47H2,1-2H3,(H,63,68)(H,70,71);2*1H3/b19-17-,20-18-;;/t51-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTVVMALVQLZIE-NFESXEJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)OC(=O)CCCCCCCC=CCCCCCCCC.N.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H94N3O14P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1136.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9Z-octadecenoicacid,1,1'-[(1R)-1-[8-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphaoct-1-yl]-1,2-ethanediyl]ester,diammoniumsalt
Reactant of Route 2
Reactant of Route 2
9Z-octadecenoicacid,1,1'-[(1R)-1-[8-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphaoct-1-yl]-1,2-ethanediyl]ester,diammoniumsalt
Reactant of Route 3
Reactant of Route 3
9Z-octadecenoicacid,1,1'-[(1R)-1-[8-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphaoct-1-yl]-1,2-ethanediyl]ester,diammoniumsalt
Reactant of Route 4
9Z-octadecenoicacid,1,1'-[(1R)-1-[8-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphaoct-1-yl]-1,2-ethanediyl]ester,diammoniumsalt
Reactant of Route 5
Reactant of Route 5
9Z-octadecenoicacid,1,1'-[(1R)-1-[8-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphaoct-1-yl]-1,2-ethanediyl]ester,diammoniumsalt
Reactant of Route 6
Reactant of Route 6
9Z-octadecenoicacid,1,1'-[(1R)-1-[8-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphaoct-1-yl]-1,2-ethanediyl]ester,diammoniumsalt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.